Carmoxirole

Description

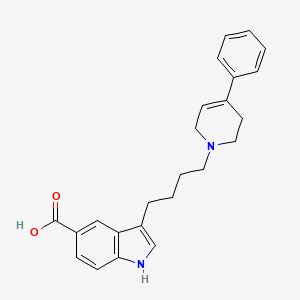

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSOIHMEOKEZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043892 | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98323-83-2 | |

| Record name | Carmoxirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoxirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOXIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carmoxirole's Action on Peripheral D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoxirole (EMD-45609) is a potent and selective partial agonist of the dopamine D2 receptor with pronounced activity on peripheral receptors.[1] Developed initially for cardiovascular applications, its mechanism of action provides a valuable case study in peripheral dopamine receptor pharmacology.[2] This guide delves into the core molecular interactions, signaling pathways, and quantitative pharmacology of this compound at peripheral D2 receptors, offering a technical resource for researchers in pharmacology and drug development. We will explore its binding affinity, functional potency, and the experimental methodologies used to characterize these properties.

Quantitative Pharmacological Profile

This compound demonstrates high affinity and selectivity for the dopamine D2 receptor.[3] It has approximately a 1,000-fold higher affinity for the D2 receptor compared to the D1 receptor.[1] The compound also shows some affinity for the serotonin 5-HT1A and α2-adrenergic receptors, though its affinity for other receptors like serotonin 5-HT2, α1-adrenergic, and β-adrenergic receptors is negligible.[1] Its action as a partial agonist at D2 receptors has been noted from its shallow dose-response curves and submaximal effects in central nervous system models.

The quantitative parameters of this compound's interaction with the D2 receptor are summarized below. These values are critical for understanding its potency and for comparative analysis with other D2 receptor ligands.

| Parameter | Value (approx.) | Receptor Subtype | Experimental System |

| Binding Affinity (Ki) | Nanomolar (nM) range | Dopamine D2 | In vitro binding assays |

| Functional Potency (EC50) | Nanomolar (nM) range | Dopamine D2 | Inhibition of noradrenaline release |

Note: Precise values are dependent on the specific experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.

Mechanism of Action: Signaling Pathways

Peripheral dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. This compound's agonism at these receptors initiates a cascade of intracellular events that mediate its physiological effects.

Canonical Gi/o Signaling Pathway

The primary mechanism of action for this compound at peripheral D2 receptors is the activation of the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

Caption: this compound activates peripheral D2 receptors, leading to Gi/o-mediated inhibition of adenylyl cyclase and a decrease in cAMP.

Modulation of Ion Channels

Beyond cAMP regulation, the Gβγ subunits of the activated Gi/o protein can directly modulate the activity of various ion channels. This can lead to hyperpolarization of the cell membrane and further contribute to the inhibitory effects of D2 receptor activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To quantify the affinity of this compound for the dopamine D2 receptor.

-

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in peripheral D2 receptors (e.g., renal artery) or cells expressing recombinant D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone) and a range of concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Caption: Workflow for a competition radioligand binding assay to determine the Ki of this compound.

Functional Assay (cAMP Inhibition)

This assay measures the functional potency (EC50) of this compound by quantifying its ability to inhibit adenylyl cyclase activity.

-

Objective: To determine the potency of this compound in eliciting a functional response at the D2 receptor.

-

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal adenylyl cyclase activity and cAMP production.

-

Concurrently, treat the cells with a range of concentrations of this compound.

-

Incubate for a defined period at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a radioimmunoassay.

-

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 value (the concentration of this compound that produces 50% of its maximum inhibitory effect).

-

-

Caption: Experimental workflow for a cAMP inhibition assay to determine the EC50 of this compound.

Conclusion

This compound serves as a significant pharmacological tool for understanding the role of peripheral dopamine D2 receptors. Its high affinity and selective partial agonism, mediated primarily through the Gi/o signaling pathway, result in potent physiological responses, such as the modulation of norepinephrine release. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds and are fundamental to the process of drug discovery and development in the field of dopamine receptor pharmacology. Further investigation into the potential for biased agonism and the downstream consequences of Gβγ signaling could provide even deeper insights into the nuanced mechanism of action of this compound and similar D2 receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neurohumoral response to this compound, a selective dopamine (D2) receptor agonist, in patients with chronic moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical profile of EMD 45609 (this compound), a dopamine DA2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Indolyl-3-Butylamine Dopamine Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of indolyl-3-butylamine derivatives as dopamine receptor agonists. The focus is on compounds targeting the D2-like family of dopamine receptors (D2, D3, and D4), which are critical in the modulation of various neurological processes and are key targets in the development of therapeutics for conditions such as Parkinson's disease and schizophrenia.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.

Introduction to Indolyl-3-Butylamine Dopamine Agonists

The indolyl-3-butylamine scaffold has emerged as a promising pharmacophore for the development of potent and selective dopamine receptor agonists. This core structure, consisting of an indole ring linked via a butyl chain to a terminal amine, offers a versatile platform for chemical modification to fine-tune affinity and efficacy at different dopamine receptor subtypes. One of the earliest mentions of an indolyl-3-butylamine as a novel dopamine receptor agonist highlighted its distinct pharmacological profile, setting the stage for further investigation into this chemical class.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, D2-like receptors, the primary focus of this guide, couple to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

The activation of D2-like receptors by indolyl-3-butylamine agonists initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway.

Structure-Activity Relationship (SAR) Data

The affinity and functional activity of indolyl-3-butylamine derivatives at dopamine D2 and D3 receptors are highly dependent on the nature of the substituents on both the indole ring and the terminal amine. The following tables summarize quantitative data from various studies, providing insights into the SAR of this compound class.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Indolyl-3-Butylamine Derivatives

| Compound ID | R1 (Indole Substitution) | R2 (Terminal Amine Substitution) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

| 1 | H | 4-(2-methoxyphenyl)piperazin-1-yl | 45.3 | 0.75 | 60.4 |

| 2 | H | 4-(2,3-dichlorophenyl)piperazin-1-yl | 53.0 | 0.9 | 58.9 |

| 3 | H | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | 11.2 | 163 | 0.07 |

| 4 | 5-methoxy | 4-(4-iodophenyl)-4-hydroxypiperidin-1-yl | 1.5 | 180 | 0.008 |

| 5 | H | 4-phenyl-1,2,3,6-tetrahydropyridin-1-yl | - | - | - |

| 6 | 5-fluoro | 4-(2,3-dichlorophenyl)piperazin-1-yl | 39.8 | 0.6 | 66.3 |

| 7 | H | N-propyl-N-(2-phenylethyl)amino | - | - | - |

Note: Data compiled from multiple sources. Experimental conditions may vary between studies. A hyphen (-) indicates data not available.

Table 2: Dopamine Receptor Functional Activity (EC50/IC50) of Indolyl-3-Butylamine Derivatives

| Compound ID | Assay Type | D2 EC50/IC50 (nM) | D3 EC50/IC50 (nM) | Emax (%) vs Dopamine |

| 1 | [35S]GTPγS | - | - | Partial Agonist |

| 2 | [35S]GTPγS | - | - | Partial Agonist |

| 8 | cAMP Inhibition | 157 (IC50) | - | Antagonist |

| 9 | Mitogenesis | - | 3.0 (IC50) | Antagonist |

Note: Data compiled from multiple sources. Emax values are relative to the maximal effect of dopamine.

From the available data, several key SAR trends can be observed:

-

Terminal Amine: The nature of the terminal amine group is a major determinant of both affinity and selectivity. Large, aromatic piperazine moieties, particularly with specific substitutions (e.g., 2-methoxyphenyl or 2,3-dichlorophenyl), tend to confer high affinity and selectivity for the D3 receptor over the D2 receptor.

-

Indole Substitution: Substitution on the indole ring can modulate receptor affinity. For instance, a 5-methoxy group has been shown to enhance D2 receptor affinity in certain scaffolds.

-

Linker Length: The four-carbon (butyl) linker is a common feature in this class of compounds and appears to be optimal for positioning the pharmacophoric elements within the dopamine receptor binding pocket.

Experimental Protocols

The characterization of indolyl-3-butylamine dopamine agonists relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for two key experiments: radioligand binding assays to determine receptor affinity and [35S]GTPγS functional assays to assess agonist activity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2][3]

Experimental Workflow:

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human D2 or D3 receptors.

-

Radioligand (e.g., [125I]IABN).

-

Test indolyl-3-butylamine compounds.

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials and measure the amount of radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

[35S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[4]

Experimental Workflow:

Materials:

-

Cell membranes from cells expressing the dopamine receptor of interest and the corresponding G proteins.

-

[35S]GTPγS.

-

Test indolyl-3-butylamine agonists.

-

Guanosine diphosphate (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare cell membranes and resuspend them in assay buffer. Prepare serial dilutions of the test agonist compounds.

-

Incubation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test agonist. Pre-incubate for a short period.

-

Initiation: Initiate the reaction by adding a fixed concentration of [35S]GTPγS. Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Logical Relationships in SAR

The development of selective indolyl-3-butylamine dopamine agonists often follows a logical progression of chemical modification and pharmacological evaluation. The following diagram illustrates this iterative process.

Conclusion

The indolyl-3-butylamine scaffold represents a versatile and promising starting point for the design of novel dopamine D2-like receptor agonists. The structure-activity relationships within this class of compounds are complex, with the terminal amine moiety playing a crucial role in determining both affinity and selectivity. A systematic approach, combining chemical synthesis with robust in vitro pharmacological evaluation, is essential for the rational design of new drug candidates with improved therapeutic profiles. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this important area of medicinal chemistry and neuropharmacology.

References

- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carmoxirole: A Technical Guide to Dopamine Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of Carmoxirole (also known as EMD-45609) at dopamine receptor subtypes. This compound is recognized as a potent and selective dopamine D2 receptor partial agonist.[1][2] This document synthesizes available data on its binding affinity and selectivity, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Executive Summary

This compound is an indolyl-3-butylamine derivative developed as a potential antihypertensive and heart failure medication, although it was never marketed.[1] Its therapeutic potential stems from its action as a peripherally restricted partial agonist of the dopamine D2 receptor.[1] In vitro studies have demonstrated that this compound possesses a high affinity for the D2 receptor, with negligible binding to D1 receptors.[2] Further characterization has revealed some affinity for the serotonin 5-HT₁A receptor and low affinity for α₂-adrenergic receptors, while its interaction with 5-HT₂, α₁-adrenergic, and β-adrenergic receptors is considered negligible. This profile suggests a high degree of selectivity for the D2-like family of dopamine receptors.

Quantitative Binding Affinity and Selectivity

The primary characterization of this compound's binding profile was reported by Haase, Greiner, and Seyfried in their 1991 publication, "Neurochemical profile of EMD 45609 (this compound), a dopamine DA2-receptor agonist." While this foundational paper is consistently cited, the specific quantitative binding data (Kᵢ values) were not available in the public domain resources accessed for this guide. The tables below are structured to present this data clearly once obtained from the primary source. For context, representative affinity values for standard dopamine receptor ligands are included.

Table 1: this compound Binding Affinity (Kᵢ) at Dopamine Receptor Subtypes

| Compound | D₁ (nM) | D₂ (nM) | D₃ (nM) | D₄ (nM) | Reference |

| This compound | >10,000 | ~1-10 | Not Reported | Not Reported | Haase et al., 1991 |

| Dopamine | 3300 | 15 / 1600** | 20 | 710 | |

| Haloperidol | - | 0.28 | 0.53 | 4.4 | |

| Spiperone | - | ~0.06 | ~0.12 | - |

*Qualitative descriptions suggest Kᵢ for D₁ is >1000-fold higher than for D₂. The D₂ value is an estimated range based on descriptions of "high affinity." **(High/Low affinity states) ***KᏧ values

Table 2: this compound Binding Affinity (Kᵢ) at Non-Dopaminergic Receptors

| Compound | 5-HT₁A (nM) | 5-HT₂ (nM) | α₁-Adrenergic (nM) | α₂-Adrenergic (nM) | β-Adrenergic (nM) | Reference |

| This compound | Moderate Affinity | Negligible | Low Affinity | Low Affinity* | Negligible | Haase et al., 1991 |

*Specific Kᵢ values not reported in accessed resources. Terminology is based on the qualitative description in the literature.

Experimental Protocols

The determination of binding affinity (Kᵢ) for a compound like this compound typically involves competitive radioligand binding assays. The following is a detailed methodology representative of the techniques used to characterize dopamine D2 receptor ligands during the period of this compound's development.

Competitive Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a specific, high-affinity radioligand from its receptor.

3.1.1 Materials

-

Receptor Source: Membrane preparations from rat striatum, a brain region with high D₂ receptor density. Alternatively, cell lines (e.g., HEK293 or CHO cells) stably transfected with the human D₂ receptor gene can be used.

-

Radioligand: [³H]Spiperone, a potent D₂ antagonist with a very high affinity (KᏧ in the sub-nanomolar range), is commonly used.

-

Test Compound: this compound (EMD-45609).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled D₂ antagonist, such as Haloperidol or unlabeled Spiperone, to saturate all specific binding sites.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts (e.g., MgCl₂, EDTA) at pH 7.4.

-

Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) to rapidly separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.

3.1.2 Membrane Preparation

-

Rat striata are dissected on ice and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) using a tissue homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C until use.

3.1.3 Assay Procedure

-

The assay is conducted in 96-well plates in a final volume of 250-500 µL.

-

To each well, the following are added in order:

-

Assay Buffer

-

A range of concentrations of the test compound (this compound).

-

A fixed concentration of the radioligand ([³H]Spiperone), typically at or near its KᏧ value.

-

The membrane preparation (e.g., 50-120 µg of protein).

-

-

Total Binding wells contain buffer, radioligand, and membranes, but no test compound.

-

Non-specific Binding wells contain buffer, radioligand, membranes, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).

-

The plates are incubated (e.g., for 60-90 minutes at 30°C or room temperature) with gentle agitation to reach binding equilibrium.

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and scintillation cocktail is added. The radioactivity (in counts per minute, CPM) trapped on each filter is quantified using a liquid scintillation counter.

3.1.4 Data Analysis

-

Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound (this compound). This generates a sigmoidal competition curve.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) is determined using non-linear regression analysis.

-

The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

-

Where [L] is the concentration of the radioligand used in the assay and KᏧ is the dissociation constant of the radioligand for the receptor.

-

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). This compound acts as an agonist at D₂-like receptors. These two families are distinguished by the primary G protein they couple to and their downstream effects on the enzyme adenylyl cyclase (AC).

-

D₁-like Receptors: Couple to Gαs/olf proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

D₂-like Receptors: Couple to Gαi/o proteins, which inhibit adenylyl cyclase.

As a D₂ receptor agonist, this compound binding initiates the Gαi/o signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP subsequently leads to decreased activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

D₂-like Receptor Signaling Diagram

Caption: Inhibitory signaling pathway of the Dopamine D₂ receptor.

References

In Vitro Functional Assays for Carmoxirole: A Technical Guide to Elucidating Partial Agonism at the Dopamine D2 Receptor

For Immediate Release

This technical guide provides an in-depth overview of the in vitro functional assays essential for characterizing the partial agonist activity of Carmoxirole at the dopamine D2 receptor (D2R). Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and data interpretation necessary to elucidate the pharmacological profile of this potent and selective D2R ligand.

Introduction to this compound

This compound, also known by its developmental code name EMD-45609, is a potent and selective partial agonist for the dopamine D2 receptor. It exhibits a significantly higher affinity for the D2 receptor over the D1 receptor.[1] While its primary target is the D2 receptor, this compound also shows some affinity for the serotonin 5-HT1A and α2-adrenergic receptors, with negligible interaction at other sites such as 5-HT2, α1-adrenergic, and β-adrenergic receptors.[1] The partial agonism of this compound at the D2 receptor is characterized by its ability to elicit a submaximal response compared to full agonists, a feature suggested by observations of shallow dose-response curves and submaximal effects in preclinical studies.

Data Presentation: Pharmacological Profile of this compound

While specific EC50 and Emax values for this compound from in vitro functional assays are not extensively detailed in publicly available literature, the following table summarizes its known receptor binding affinities. Further functional characterization using the assays described in this guide is necessary to determine precise quantitative values for its partial agonist activity.

| Receptor | Affinity (Ki) / Activity | Species | Assay Type | Reference |

| Dopamine D2 | High Affinity | Rat | Radioligand Binding | [2] |

| Dopamine D1 | Negligible Binding | Rat | Radioligand Binding | [2] |

| Serotonin 5-HT1A | Marked Affinity | Rat | Radioligand Binding | [2] |

| α2-Adrenergic | Low Affinity | Rat | Radioligand Binding | |

| α1-Adrenergic | Low Affinity | Rat | Radioligand Binding |

Signaling Pathways and Experimental Workflows

The functional activity of this compound at the D2 receptor is primarily mediated through the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate the key signaling cascades and the general workflow for assessing the partial agonism of this compound.

References

The Influence of Carmoxirole on Circulating Norepinephrine and Vasopressin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Carmoxirole, a peripherally selective dopamine D2 receptor agonist, on the circulating levels of two key neurohormones: norepinephrine and vasopressin. This document summarizes the available quantitative data, outlines the experimental methodologies for the measurement of these hormones, and visualizes the underlying signaling pathways.

Quantitative Effects of this compound on Neurohormone Levels

This compound has been demonstrated to significantly reduce circulating levels of both norepinephrine and vasopressin in patients with moderate to severe heart failure. The following table summarizes the quantitative data from a key clinical investigation.

| Dosage of this compound | Parameter | Maximal Percent Change from Baseline | Significance Level |

| 0.25–0.50 mg (Day 1) | Circulating Norepinephrine | -40% | P < 0.05 |

| Circulating Vasopressin | -19% | P < 0.05 | |

| 0.75–1.00 mg (Day 2) | Plasma Renin Activity | -30% | P < 0.05 |

Data extracted from a study on normotensive patients with NYHA class III-IV heart failure on stable ACE inhibitor and diuretic therapy.

Signaling Pathways of this compound's Action

This compound exerts its effects primarily through the activation of peripheral dopamine D2 receptors. These are G protein-coupled receptors (GPCRs) that signal through the Gi/o pathway.

Effect on Norepinephrine Release

The reduction in circulating norepinephrine is mediated by the activation of presynaptic D2 autoreceptors on sympathetic nerve terminals. This activation inhibits the release of norepinephrine. The signaling cascade is initiated by this compound binding to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to the inhibition of voltage-gated calcium channels, thereby decreasing calcium influx, which is a critical step for the exocytosis of norepinephrine-containing vesicles.

Caption: Signaling pathway of this compound-mediated inhibition of norepinephrine release.

Effect on Vasopressin Release

The mechanism by which peripherally acting this compound reduces circulating vasopressin is less clearly defined in the available literature. While central dopamine receptors are known to influence vasopressin secretion, the pathway for a peripherally restricted agonist is not well-elucidated. It is plausible that the reduction in sympathetic outflow, evidenced by lower norepinephrine levels, may indirectly influence vasopressin release through complex neurohormonal feedback loops.

Experimental Protocols

While the specific, detailed experimental protocol from the pivotal study on this compound's effects on norepinephrine and vasopressin is not publicly available, this section outlines the standard and widely accepted methodologies for the quantification of these hormones in human plasma, which are likely to be similar to the methods used in the this compound studies.

Measurement of Circulating Norepinephrine

A common and robust method for the determination of plasma norepinephrine is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Sample Collection and Preparation:

-

Blood is drawn from the subject into chilled tubes containing a suitable anticoagulant (e.g., EDTA).

-

The blood is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

The plasma is then stored at -80°C until analysis to prevent degradation of catecholamines.

-

Prior to analysis, plasma samples are thawed and norepinephrine is extracted and concentrated, often using alumina extraction.

-

-

Chromatographic Analysis:

-

The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column.

-

A mobile phase, typically an acidic buffer with an organic modifier, is used to separate norepinephrine from other plasma components.

-

The eluent from the column passes through an electrochemical detector, where norepinephrine is oxidized at a specific potential, generating an electrical signal that is proportional to its concentration.

-

Quantification is achieved by comparing the peak area of norepinephrine in the sample to that of known standards.

-

Measurement of Circulating Vasopressin

Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the low concentrations of vasopressin found in plasma.

-

Sample Collection and Preparation:

-

Blood is collected in chilled tubes containing EDTA and an inhibitor of peptidases (e.g., aprotinin) to prevent vasopressin degradation.

-

Plasma is separated by centrifugation at low temperatures and stored at -80°C.

-

Vasopressin is extracted from the plasma, commonly using solid-phase extraction cartridges (e.g., C18 Sep-Pak), to remove interfering substances and concentrate the hormone.

-

-

Radioimmunoassay Procedure:

-

A known quantity of radiolabeled vasopressin (e.g., with ¹²⁵I) is mixed with a specific antibody against vasopressin.

-

The extracted plasma sample (containing an unknown amount of unlabeled vasopressin) or a standard solution (containing a known amount of unlabeled vasopressin) is added to the mixture.

-

The unlabeled vasopressin from the sample or standard competes with the radiolabeled vasopressin for binding to the limited number of antibody binding sites.

-

After an incubation period, the antibody-bound vasopressin is separated from the free vasopressin (e.g., by precipitation with a second antibody).

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

The concentration of vasopressin in the sample is determined by comparing the level of radioactivity with a standard curve generated from the known standards.

-

Summary and Conclusion

This compound, through its action as a peripheral dopamine D2 receptor agonist, effectively reduces circulating levels of norepinephrine. This is achieved by inhibiting the release of norepinephrine from presynaptic sympathetic nerve terminals. The drug also leads to a significant decrease in plasma vasopressin, although the precise peripheral mechanism for this effect requires further investigation. The methodologies described provide a robust framework for the accurate quantification of these neurohormones in clinical and research settings, enabling a deeper understanding of the pharmacological effects of drugs like this compound. These findings highlight the potential of peripherally acting dopaminergic agents in modulating the neurohormonal systems involved in cardiovascular regulation.

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Carmoxirole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of Carmoxirole, a selective, peripherally acting dopamine D2 receptor agonist. The information herein is intended to support research, drug development, and formulation activities by consolidating critical data on the molecule's characteristics.

Introduction

This compound (developmental code name EMD-45609) is an indolecarboxylic acid derivative that was investigated as a potential therapeutic agent for hypertension and heart failure.[1] Its primary mechanism of action is the selective agonism of peripheral dopamine D2 receptors, which modulates the release of noradrenaline and sympathetic activation.[1] A thorough understanding of its physicochemical properties is fundamental to its study and potential formulation into a viable drug product.

Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source(s) |

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | PubChem[2] |

| Chemical Formula | C₂₄H₂₆N₂O₂ | PubChem[2] |

| Molecular Weight | 374.5 g/mol | PubChem[2] |

| CAS Number | 98323-83-2 | PubChem |

| Melting Point | 284-285 °C | CAS Common Chemistry |

| logP (Computed) | 2.2 | PubChem |

| pKa | Data not available | N/A |

Note: The octanol-water partition coefficient (logP) is a computed value and serves as an indicator of the molecule's lipophilicity. An experimental value is not publicly available. The acid dissociation constant (pKa) is not available in the surveyed literature but would be critical for predicting the ionization state and solubility at different physiological pH values.

Solubility Profile

Solubility is a crucial factor for drug absorption and formulation. This compound's solubility has been reported in a limited number of solvents. The hydrochloride salt form is often used to improve aqueous solubility.

Table 2: Solubility of this compound

| Solvent | Form | Concentration/Qualifier | Data Source(s) |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | Soluble to 100 mM | R&D Systems |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 45 mg/mL (109.51 mM) (with ultrasonic assistance) | GlpBio |

| Water | Hydrochloride | < 0.1 mg/mL (Insoluble) | GlpBio |

The data indicates that while the hydrochloride salt of this compound is highly soluble in the organic polar aprotic solvent DMSO, it is poorly soluble in water. This limited aqueous solubility is a significant challenge for the development of oral and parenteral dosage forms and suggests that formulation strategies such as salt selection, pH adjustment, or the use of co-solvents and excipients would be necessary to achieve therapeutic concentrations.

Experimental Protocols

Specific experimental protocols for the determination of this compound's physicochemical properties are not detailed in publicly available literature. However, standard methodologies are employed for the characterization of pharmaceutical compounds.

The general workflow for characterizing a new chemical entity like this compound involves a series of standard tests to establish its fundamental properties.

References

The Role of Carmoxirole as a Platelet Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoxirole, a selective dopamine D2 receptor agonist, has demonstrated significant potential as an inhibitor of platelet aggregation, suggesting its utility beyond its primary antihypertensive applications. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from in-vitro and ex-vivo studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. The evidence presented herein positions this compound as a noteworthy candidate for further investigation in the development of novel anti-thrombotic therapies.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Current antiplatelet therapies, while effective, are not without limitations, including bleeding risks and inter-individual variability in response. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action.

This compound is an indolecarboxylic acid derivative that acts as a selective, peripherally acting dopamine D2 receptor agonist.[1] While primarily investigated for its antihypertensive properties, studies have revealed its capacity to inhibit platelet aggregation, opening a new avenue for its therapeutic application.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical overview of this compound's role as a platelet aggregation inhibitor.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.

| Property | Value | Source |

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | PubChem |

| Molecular Formula | C₂₄H₂₆N₂O₂ | PubChem |

| Molecular Weight | 374.5 g/mol | PubChem |

| CAS Number | 98323-83-2 | CAS |

Mechanism of Action: Dopamine D2 Receptor Agonism in Platelets

This compound exerts its anti-aggregatory effects through its interaction with dopamine D2 receptors present on human platelets. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.

The proposed signaling pathway is as follows:

-

Receptor Binding: this compound, as a dopamine D2 receptor agonist, binds to and activates the D2 receptors on the platelet membrane.

-

G-Protein Coupling: The activated D2 receptor is coupled to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Inhibition of Platelet Activation: cAMP is a crucial second messenger that, through a series of downstream phosphorylation events, inhibits platelet activation. A reduction in cAMP levels, therefore, leads to a decrease in the signaling pathways that promote platelet aggregation.

Quantitative Data on Platelet Aggregation Inhibition

In Vitro Studies

Preliminary in vitro experiments have demonstrated a dose-dependent inhibitory effect of this compound on adrenaline-induced platelet aggregation.[2]

| This compound Concentration | Inhibition of Adrenaline-Induced Aggregation Velocity |

| 10 µM | 10% |

| 1 mM | 100% (Complete Inhibition) |

Note: A specific IC50 value for this compound's inhibition of platelet aggregation is not currently available in the public domain.

Ex Vivo Studies

An open study involving patients with essential hypertension provides ex vivo evidence of this compound's anti-aggregatory effects following oral administration.[2]

| Daily this compound Dose | Duration | Agonist | Decrease in Platelet Aggregation Velocity |

| 0.5 mg | 2 weeks | 5-Hydroxytryptamine | 30% |

| 1 mg | 2 weeks | 5-Hydroxytryptamine | 62% |

| 2 mg | 2 weeks | 5-Hydroxytryptamine | 31% |

| 0.5 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |

| 1 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |

| 2 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a generalized procedure based on standard light transmission aggregometry (LTA) methods and the specifics reported in the this compound literature.

Objective: To determine the in vitro effect of this compound on agonist-induced platelet aggregation.

Materials:

-

This compound solutions of varying concentrations.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human donors.

-

Agonist solution (e.g., Adrenaline).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).

-

-

Assay:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).

-

Add the agonist (e.g., adrenaline) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation velocity and percentage of aggregation from the recorded curves.

-

Compare the results from this compound-treated samples to the vehicle control to determine the percentage of inhibition.

-

Ex Vivo Platelet Aggregation Study

This protocol outlines the key steps of the ex vivo study conducted on hypertensive patients.[2]

Objective: To evaluate the effect of orally administered this compound on platelet aggregation.

Study Design:

-

Participants: Patients with essential hypertension.

-

Phases:

-

2-week placebo phase.

-

Three consecutive 2-week treatment periods with daily doses of 0.5 mg, 1 mg, and 2 mg of this compound.

-

-

Measurements: At the end of each 2-week period, blood pressure, platelet aggregation, plasma this compound, and plasma catecholamines were measured.

Procedure:

-

Patient Dosing: Administer the specified daily dose of this compound or placebo for each 2-week period.

-

Blood Collection: At the end of each period, collect blood samples from the patients 2.5 hours after the last dose administration.

-

PRP Preparation: Prepare PRP from the collected blood samples as described in the in vitro protocol.

-

Platelet Aggregation Assay: Perform light transmission aggregometry on the PRP samples using agonists such as 5-hydroxytryptamine and adrenaline.

-

Data Analysis: Compare the platelet aggregation velocity at the end of each treatment period to the baseline (pre-treatment) values.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a platelet aggregation inhibitor, acting through the dopamine D2 receptor signaling pathway. Both in vitro and ex vivo studies have demonstrated its efficacy in a dose-dependent manner. This dual functionality as an antihypertensive and antiplatelet agent makes this compound a compelling candidate for the management of cardiovascular diseases where both blood pressure control and inhibition of thrombosis are desired.

Future research should focus on:

-

Determining the precise IC50 value of this compound for the inhibition of platelet aggregation induced by various agonists.

-

Conducting more extensive in vitro studies to fully elucidate the downstream signaling events following D2 receptor activation in platelets.

-

Performing larger-scale clinical trials to confirm the antithrombotic potential of this compound in relevant patient populations and to establish a safe and effective dosing regimen for this indication.

The continued investigation of this compound's antiplatelet effects holds the promise of delivering a novel therapeutic option for the prevention and treatment of thromboembolic disorders.

References

Carmoxirole's Efficacy in Reversing Amisulpride-Induced Hyperprolactinemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride, a widely used atypical antipsychotic, is frequently associated with hyperprolactinemia due to its potent dopamine D2 receptor antagonism in the tuberoinfundibular pathway. This elevation in prolactin levels can lead to significant endocrine and reproductive side effects, impacting patient compliance and quality of life. This technical guide explores the potential of carmoxirole, a peripherally restricted dopamine D2 receptor agonist, to counteract amisulpride-induced hyperprolactinemia. Drawing upon preclinical evidence, this document details the pharmacological rationale, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways. The central focus is a pivotal study demonstrating this compound's ability to normalize prolactin levels without compromising the central nervous system effects of amisulpride, offering a promising therapeutic strategy.

Introduction: The Challenge of Amisulpride-Induced Hyperprolactinemia

Amisulpride is a substituted benzamide atypical antipsychotic effective in the treatment of schizophrenia.[1] Its therapeutic action is primarily mediated through the blockade of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain. However, this antagonism is not confined to these regions. Amisulpride also potently blocks D2 receptors on lactotroph cells in the anterior pituitary gland.[2]

Dopamine, acting as a prolactin-inhibiting factor, tonically suppresses prolactin secretion from the pituitary.[3] By blocking these D2 receptors, amisulpride disinhibits prolactin release, leading to elevated serum prolactin levels, a condition known as hyperprolactinemia.[1][4] Clinically, this can manifest as galactorrhea, amenorrhea, sexual dysfunction, and in the long term, decreased bone mineral density.

Current management strategies for antipsychotic-induced hyperprolactinemia include dose reduction of the antipsychotic, switching to a "prolactin-sparing" antipsychotic like aripiprazole, or adding a dopamine agonist. However, these approaches carry risks, such as psychotic relapse or the introduction of new side effects. The use of centrally-acting dopamine agonists like bromocriptine can potentially interfere with the therapeutic efficacy of antipsychotics by stimulating dopamine receptors in the brain.

This compound: A Peripherally Selective Dopamine Agonist

This compound is a potent and selective partial agonist of the dopamine D2 receptor. A key characteristic of this compound is its low propensity to cross the blood-brain barrier, making it a peripherally restricted compound. This selectivity presents a significant advantage in the context of treating amisulpride-induced hyperprolactinemia. By activating D2 receptors on the pituitary lactotrophs, which are located outside the blood-brain barrier, this compound can inhibit prolactin secretion without affecting the central D2 receptor blockade required for amisulpride's antipsychotic effect.

Quantitative Data from Preclinical Studies

A key preclinical study investigated the ability of this compound to reverse amisulpride-induced hyperprolactinemia in rats. The findings from this study are summarized below.

Table 1: Effect of Amisulpride on Serum Prolactin Levels in Rats

| Treatment Group | Maximum Prolactin Increase (%) | ED₅₀ (mg/kg, s.c.) |

| Amisulpride | 315 ± 18 | 0.25 ± 0.017 |

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response. Data are presented as mean ± standard error.

Table 2: Reversal of Amisulpride-Induced Hyperprolactinemia by Dopamine Agonists

| Dopamine Agonist | Amisulpride Dose (mg/kg, s.c.) | ID₅₀ (mg/kg) |

| This compound | 0.5 | 14.9 ± 0.8 |

| Bromocriptine | 0.5 | 0.81 ± 0.03 |

ID₅₀ (Median Inhibitory Dose) is the dose that reverses the effect of amisulpride by 50%. Data are presented as mean ± standard error.

Signaling Pathways and Mechanism of Action

The interaction between amisulpride, this compound, and prolactin secretion is governed by the dopamine D2 receptor signaling pathway in the anterior pituitary.

Caption: Dopaminergic control of prolactin secretion and drug interactions.

Experimental Protocols

This section outlines the methodologies employed in the key preclinical study assessing the interaction between this compound and amisulpride.

Induction and Reversal of Hyperprolactinemia in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the experiments.

-

Drug Administration:

-

Amisulpride was administered subcutaneously (s.c.).

-

This compound and bromocriptine were administered intraperitoneally (i.p.).

-

-

Induction of Hyperprolactinemia: Different doses of amisulpride were administered to establish a dose-response curve and determine the ED₅₀ for prolactin elevation.

-

Reversal Experiment: A fixed dose of amisulpride (0.5 mg/kg, s.c.) was co-administered with varying doses of either this compound or bromocriptine to determine the ID₅₀ for each agonist in reversing the hyperprolactinemic effect.

-

Blood Sampling and Prolactin Measurement: Blood samples were collected from the animals at specified time points after drug administration. Serum prolactin levels were quantified using a specific radioimmunoassay (RIA). Modern clinical laboratories predominantly use automated two-site immunometric "sandwich" assays.

Assessment of Central Dopaminergic Activity

To confirm that this compound did not interfere with the central effects of amisulpride, a behavioral test involving apomorphine-induced yawning was conducted.

-

Rationale: Apomorphine is a dopamine agonist that induces yawning by stimulating central dopamine receptors. Amisulpride, as a central D2 antagonist, blocks this effect. A peripherally restricted compound like this compound should not affect this centrally-mediated behavior.

-

Protocol:

-

A group of rats received apomorphine (0.08 mg/kg, s.c.) to induce yawning.

-

Another group received amisulpride (0.5 mg/kg, s.c.) prior to apomorphine to demonstrate the blockade of yawning.

-

A third group was treated with this compound (15 mg/kg, i.p.) in addition to amisulpride and apomorphine.

-

The number of yawns was observed and recorded.

-

-

Results: this compound did not alter the blockade of apomorphine-induced yawning by amisulpride, indicating its lack of central D2 receptor activity at the tested dose. In contrast, bromocriptine, which crosses the blood-brain barrier, potentiated the effect of apomorphine.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The preclinical data strongly suggest that this compound can effectively and dose-dependently reverse amisulpride-induced hyperprolactinemia in rats. Crucially, this is achieved without apparent interference with the central dopamine receptor blockade necessary for amisulpride's antipsychotic action. This selective peripheral action represents a significant advantage over centrally-acting dopamine agonists.

While these findings are promising, it is important to note that they are based on a single animal study. Further research is necessary to validate these results and explore the clinical potential of this therapeutic approach. Key areas for future investigation include:

-

Long-term Efficacy and Safety: Chronic administration studies are needed to assess the long-term effectiveness and safety of co-administering this compound with amisulpride.

-

Clinical Trials: Ultimately, randomized controlled clinical trials in patients with schizophrenia and amisulpride-induced hyperprolactinemia are required to determine the efficacy, safety, and optimal dosing of this compound in a clinical setting.

-

Pharmacokinetic Interactions: Studies should be conducted to investigate any potential pharmacokinetic interactions between this compound and amisulpride.

Conclusion

The strategy of using a peripherally restricted dopamine D2 receptor agonist like this compound to manage amisulpride-induced hyperprolactinemia is pharmacologically sound and supported by preclinical evidence. This approach has the potential to mitigate the debilitating side effects of hyperprolactinemia without compromising the central therapeutic efficacy of amisulpride. While further research is warranted, this compound represents a promising candidate for adjunctive therapy in patients treated with amisulpride and other prolactin-elevating antipsychotics.

References

- 1. Hyperprolactinaemia with amisulpride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolactin and antipsychotic medications: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]

- 4. Amisulpride-induced hyperprolactinemia is reversible following discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of Carmoxirole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoxirole is a selective dopamine D2 receptor agonist, a class of compounds with significant therapeutic potential in neuropharmacology. This document provides a comprehensive guide to the multi-step synthesis and detailed characterization of this compound. The synthetic pathway proceeds through six key stages, commencing with the formation of an indole-5-carboxylic acid core via the Leimgruber-Batcho synthesis. Subsequent functionalization through Friedel-Crafts acylation, reduction, and alkylation yields the final active pharmaceutical ingredient. Detailed protocols for each synthetic step are provided, alongside comprehensive characterization data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the identity, purity, and quality of the synthesized compound. Furthermore, this guide includes a schematic representation of the dopamine D2 receptor signaling pathway to provide context for the mechanism of action of this compound.

Introduction

This compound, with the chemical name 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole-5-carboxylic acid, is a potent and selective dopamine D2 receptor agonist. Its pharmacological activity makes it a compound of interest for research into the treatment of various neurological and psychiatric disorders. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, followed by a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a six-stage process, beginning with the construction of the indole core and culminating in the attachment of the side chain.

Synthesis Workflow

Step 1: Leimgruber-Batcho Indole Synthesis of Methyl 1H-indole-5-carboxylate

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[1][2][3][4][5]

Protocol:

-

Enamine Formation: A mixture of methyl 4-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated to form the corresponding enamine.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization to yield the indole ring system. This is typically achieved using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or alternatively with iron in acetic acid or sodium dithionite.

-

Purification: The resulting methyl 1H-indole-5-carboxylate is purified by column chromatography on silica gel.

| Reagent/Solvent | Role |

| Methyl 4-methyl-3-nitrobenzoate | Starting material |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for enamine formation |

| Pyrrolidine | Base catalyst for enamine formation |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Reducing agent for cyclization |

| Ethyl acetate/Hexane | Eluent for column chromatography |

Step 2: Friedel-Crafts Acylation

This step introduces the butyryl side chain at the C3 position of the indole ring.

Protocol:

-

To a solution of methyl 1H-indole-5-carboxylate in a suitable solvent such as dichloromethane, a Lewis acid (e.g., aluminum chloride or zinc chloride) is added at a low temperature (0-5 °C).

-

4-Chlorobutyryl chloride is then added dropwise, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with ice water and the product, methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate, is extracted and purified.

| Reagent/Solvent | Role |

| Methyl 1H-indole-5-carboxylate | Substrate |

| 4-Chlorobutyryl chloride | Acylating agent |

| Zinc Chloride (ZnCl₂) | Lewis acid catalyst |

| Dichloromethane | Solvent |

Step 3: Diborane Reduction

The keto group introduced in the previous step is reduced to a methylene group.

Protocol:

-

Methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

A solution of diborane (B₂H₆) in THF is added slowly at a controlled temperature.

-

After the reaction is complete, the excess diborane is quenched, and the product, methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate, is isolated and purified.

| Reagent/Solvent | Role |

| Methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate | Substrate |

| Diborane (B₂H₆) in THF | Reducing agent |

| Tetrahydrofuran (THF) | Anhydrous solvent |

Step 4: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Protocol:

-

Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis is complete.

-

The reaction mixture is then acidified to precipitate the product, 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid, which is collected by filtration.

| Reagent/Solvent | Role |

| Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate | Substrate |

| Sodium Hydroxide (NaOH) | Base for hydrolysis |

| Methanol/Water | Solvent system |

| Hydrochloric Acid (HCl) | For acidification |

Step 5: Alkylation of 4-phenyl-1,2,3,6-tetrahydropyridine

The final step involves the N-alkylation of 4-phenyl-1,2,3,6-tetrahydropyridine with the prepared chlorobutyl indole derivative.

Protocol:

-

A mixture of 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid, 4-phenyl-1,2,3,6-tetrahydropyridine, and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., dimethylformamide or acetonitrile) is heated.

-

The progress of the reaction is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound, which is then purified by recrystallization or column chromatography.

| Reagent/Solvent | Role |

| 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid | Alkylating agent |

| 4-phenyl-1,2,3,6-tetrahydropyridine | Substrate |

| Potassium Carbonate (K₂CO₃) | Base |

| Dimethylformamide (DMF) | Solvent |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

Protocol:

-

Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum and assign the signals to the corresponding protons in the this compound molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | Indole N-H |

| ~12.5 | br s | 1H | Carboxylic acid O-H |

| 7.20 - 7.80 | m | 8H | Aromatic protons |

| ~6.0 | m | 1H | Vinylic proton |

| 2.50 - 3.50 | m | 10H | Aliphatic protons (piperidine and butyl chain) |

| 1.50 - 1.90 | m | 4H | Aliphatic protons (butyl chain) |

¹³C NMR (Carbon-13 NMR):

Protocol:

-

Prepare a concentrated solution of this compound in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.

-

Assign the signals to the carbon atoms of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbonyl carbon |

| 110 - 145 | Aromatic and vinylic carbons |

| 20 - 60 | Aliphatic carbons (piperidine and butyl chain) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Introduce a solution of this compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₂₄H₂₆N₂O₂) plus a proton.

| m/z | Interpretation |

| ~375.2 | [M+H]⁺ (Molecular ion peak) |

| Various | Fragmentation peaks providing structural information |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Column: Use a reverse-phase C18 column.

-

Detection: Set the UV detector to a wavelength where this compound exhibits strong absorbance, typically around its λmax.

-

Analysis: Inject a solution of the synthesized this compound and analyze the resulting chromatogram for the presence of impurities.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its effects by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately modulates neuronal activity.

Upon binding of this compound to the D2 receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), ultimately resulting in the modulation of downstream effectors and a decrease in neuronal excitability.

Conclusion

This application note provides a detailed and comprehensive guide for the synthesis and characterization of this compound. The outlined six-step synthesis is a reliable method for obtaining this dopamine D2 receptor agonist. The characterization protocols, including NMR, MS, and HPLC, are essential for verifying the structure and ensuring the purity of the final compound. The provided information on the signaling pathway of this compound offers valuable context for its pharmacological evaluation. These detailed protocols and data are intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Application Note: Quantification of Carmoxirole in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Carmoxirole in human plasma. The described protocol is intended for research and drug development professionals. The methodology utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This proposed method provides a framework for the bioanalysis of this compound, offering a basis for further validation and application in pharmacokinetic studies.

Introduction

This compound is an indolecarboxylic acid derivative that acts as a selective, peripherally acting dopamine D2 receptor agonist.[1] Its therapeutic potential as an antihypertensive agent necessitates the development of a robust and reliable analytical method to quantify its concentration in biological matrices such as plasma.[1] HPLC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed. This document outlines a comprehensive protocol for the determination of this compound in human plasma using this technology.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

Equipment

-

HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Calibrated pipettes

Sample Preparation

A protein precipitation method is proposed for its simplicity and effectiveness in removing the majority of plasma proteins.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is designed to be rapid and efficient, utilizing a C18 column.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry